8-[4-(Methylsulfanyl)phenyl]-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Description
8-[4-(Methylsulfanyl)phenyl]-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one is a complex organic compound with a unique structure that includes a phenyl group, a methylsulfanyl group, and a cyclohexa phenanthrolin core
Properties
IUPAC Name |
8-(4-methylsulfanylphenyl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2OS/c1-33-21-11-9-19(10-12-21)29-28-23(16-20(17-26(28)32)18-6-3-2-4-7-18)27-22-8-5-15-30-24(22)13-14-25(27)31-29/h2-15,20,29,31H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGQVAHDEZEQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(Methylsulfanyl)phenyl]-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of phenyl-substituted cyclohexa phenanthrolin derivatives and methylsulfanyl phenyl compounds in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for similar compounds .
Chemical Reactions Analysis
Types of Reactions
8-[4-(Methylsulfanyl)phenyl]-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[4-(Methylsulfanyl)phenyl]-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one involves its interaction with molecular targets in biological systems. The compound’s effects are likely mediated through its ability to bind to specific proteins or enzymes, altering their activity and leading to various biological outcomes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylsulfanyl)-4-{[4-(Methylsulfanyl)phenyl]sulfanyl}benzene
- [4-(Methylsulfanyl)phenyl]acetic acid
Uniqueness
8-[4-(Methylsulfanyl)phenyl]-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one is unique due to its complex structure, which includes multiple functional groups and a polycyclic core. This complexity gives it distinct chemical and physical properties compared to simpler compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
